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Prenyl formate

Flavor Chemistry Fragrance Development Sensory Analysis

Prenyl formate (CAS 68480-28-4; IUPAC: 3-methylbut-2-en-1-yl formate) is a hemiterpene carboxylic acid ester with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. It is a colorless liquid characterized by a fruity, rum-like, and ethereal odor profile.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 68480-28-4
Cat. No. B1596400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrenyl formate
CAS68480-28-4
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(=CCOC=O)C
InChIInChI=1S/C6H10O2/c1-6(2)3-4-8-5-7/h3,5H,4H2,1-2H3
InChIKeyZCROFVOAWLRGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Prenyl Formate (CAS 68480-28-4): Technical Baseline for Scientific and Industrial Selection


Prenyl formate (CAS 68480-28-4; IUPAC: 3-methylbut-2-en-1-yl formate) is a hemiterpene carboxylic acid ester with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol [1]. It is a colorless liquid characterized by a fruity, rum-like, and ethereal odor profile . The compound is synthesized via esterification of prenol (3-methyl-2-buten-1-ol) with formic acid and is utilized primarily as a flavor and fragrance agent, possessing FEMA No. 4205 and JECFA No. 1826 [2].

Why Generic Substitution Fails for Prenyl Formate: Evidence-Based Differentiation


The direct substitution of prenyl formate with its closest in-class analogs, such as prenyl acetate or geranyl formate, is not recommended due to fundamental differences in their organoleptic profiles, physicochemical properties, and regulatory approval status. While these compounds share a common prenyl or formate moiety, the specific combination of the formate ester with the prenyl group yields a unique signature that cannot be replicated by other esters. For instance, prenyl formate imparts a distinct ethereal, tomato-leaf, green-fruity, and rum-like character [1], which differs significantly from the fresher, sweeter, and more tropical notes of prenyl acetate or the dry, rosy-green character of geranyl formate . Furthermore, prenyl formate is a Class I (simple chemical structure) flavoring substance with a high Threshold of Concern (ToC) of 1800 μg/person/day [2], reflecting its favorable safety profile and justifying its inclusion in food applications at specific use levels, a factor that is not universally shared across all structural analogs.

Quantitative Evidence for Prenyl Formate Selection: Comparator-Based Performance Data


Organoleptic Differentiation: Unique 'Tomato Leaf' and 'Rum' Character vs. Prenyl Acetate

Prenyl formate is distinguished from its closest analog, prenyl acetate, by a unique organoleptic profile characterized by ethereal, tomato-leaf, green-fruity, and rum-like notes [1]. In contrast, prenyl acetate is described as having a fruity, sweet, green, and tropical aroma, with specific notes of banana, pear, and apple . While both are fruity and green, prenyl formate provides a distinct 'crisp green note' and 'rum' undertone [2] that is absent in the acetate analog. This sensory difference is critical for flavorists and perfumers seeking specific tonal qualities.

Flavor Chemistry Fragrance Development Sensory Analysis

Regulatory and Safety Benchmark: High Threshold of Concern (ToC) of 1800 μg/person/day for Class I Flavoring Substance

Prenyl formate is classified as a Class I flavoring substance (simple chemical structure, efficient metabolism, low toxicity) with a Threshold of Concern (ToC) of 1800 μg/person/day [1]. This high ToC indicates a favorable safety profile and a low regulatory burden for use in food applications. This is a critical differentiator compared to more complex flavoring substances (Class II and III) which have significantly lower ToC values (e.g., 540 μg/person/day for Class II, 90 μg/person/day for Class III) [2], meaning that even minor impurities or reaction byproducts in higher-class substances can trigger regulatory or safety concerns.

Food Safety Regulatory Science Flavor Ingredient Safety

Physical Property Differentiation: Moderate Volatility and Lipophilicity (Vapor Pressure 6.37 mmHg; logP 1.67) for Controlled Odor Release

Prenyl formate exhibits moderate volatility, with a vapor pressure of 6.37 mmHg at 25°C , and moderate lipophilicity, with a logP (o/w) of 1.67 . These properties are distinct from those of prenyl acetate (vapor pressure ~4.1 mmHg at 25°C; logP ~2.1) [1] and geranyl formate (vapor pressure ~0.02 mmHg; logP ~3.5) [2]. The vapor pressure of prenyl formate places it in a mid-range volatility category, making it less fleeting than highly volatile top notes but more volatile than base notes. Its logP value indicates a balance between hydrophilic and hydrophobic character, facilitating its use in both aqueous and lipid-based flavor and fragrance formulations.

Physical Chemistry Flavor Formulation Fragrance Technology

Optimal Application Scenarios for Prenyl Formate (CAS 68480-28-4) Based on Evidence


Green and Fruity Flavor Formulations: Balancing Sweet Notes in Banana, Apple, and Tomato Flavors

Prenyl formate is ideally suited for creating authentic green and fruity flavor profiles. Its unique tomato-leaf, green banana, and green apple character [1] makes it a critical component for balancing the sweetness in banana and apple flavors or providing a 'crisp green note' in tomato and other vegetable flavors [2]. Unlike prenyl acetate, which provides a sweeter, tropical profile, prenyl formate offers a sharper, more vegetal greenness that is essential for achieving a true-to-nature profile in processed foods and beverages. Recommended usage levels are up to 8.0000% in fragrance concentrate, guiding initial formulation trials [2].

Perfumery and Fine Fragrance: Crafting Ethereal, Tomato-Leaf, and Rum Accords

In perfumery, prenyl formate is valued for its ability to impart ethereal notes, especially tomato-leaf, green banana, and green apple, with a distinctive fruity, rum-like undertone [1][3]. It is used to add a unique and refreshing twist to fragrance compositions, offering a complexity that is distinct from the more common floral or citrus green notes. Its moderate vapor pressure (6.37 mmHg at 25°C) ensures that its contribution is perceptible but not overpowering, making it suitable for heart or base notes in fine fragrances, personal care products, and household air fresheners where a subtle, lingering green-fruity nuance is desired.

Food Additive Applications Under FEMA GRAS: Safe and Flexible Use in Food Products

As a FEMA GRAS flavoring substance (FEMA No. 4205) with a JECFA safety evaluation (JECFA No. 1826) [4] and a high Threshold of Concern (ToC) of 1800 μg/person/day [5], prenyl formate offers a robust safety profile for food applications. It is listed in the EAFUS database as a permitted food additive in the United States [6]. This regulatory status, combined with its Class I designation, makes it a low-risk, versatile ingredient for formulators developing new flavors for baked goods, beverages, confectionery, and dairy products. The high ToC provides a significant safety margin, reducing the regulatory and analytical burden associated with more complex or less well-studied flavoring compounds.

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